N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-7-methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxamide hydrochloride
Description
N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-7-methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxamide hydrochloride is a structurally complex small molecule characterized by a spirocyclic core (5-oxa-6-azaspiro[3.4]oct-6-ene) fused with a carboxamide group. The compound features a 3-chlorobenzyl substituent and a 2-aminoethyl side chain, with a methyl group at the 7-position of the spiro ring. Its hydrochloride salt form enhances solubility and bioavailability, making it a candidate for pharmacological studies.
Properties
Molecular Formula |
C17H23Cl2N3O2 |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-7-methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H22ClN3O2.ClH/c1-12-8-17(23-20-12)9-14(10-17)16(22)21(6-5-19)11-13-3-2-4-15(18)7-13;/h2-4,7,14H,5-6,8-11,19H2,1H3;1H |
InChI Key |
QWEAWOCMMBQXAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2(C1)CC(C2)C(=O)N(CCN)CC3=CC(=CC=C3)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Heterocycles
Spirocyclic frameworks, such as the 5-oxa-6-azaspiro[3.4]oct-6-ene core, are common in medicinal chemistry due to their conformational rigidity and ability to mimic peptide backbones. For example:
- Furazano[3,4-b]piperazines: These compounds, studied by Willer and Moore (1985), share nitrogen-rich heterocyclic systems but lack the oxa-aza spiro architecture. Their reactivity and stability differ due to the absence of fused oxygen and nitrogen atoms in a spiro arrangement .
- Energetic Salts with Difurazano[3,4-b,e]pyrazine Anions: Duan et al. (2022) investigated salts with similar heterocyclic anions, highlighting their high thermal stability and detonation performance. However, these lack the carboxamide functional group and aromatic substituents present in the target compound .
Chlorophenyl-Containing Analogues
The 3-chlorophenyl group is a common pharmacophore in bioactive molecules. For instance:
- N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)-(ethyl)amino]-3-(3-chlorophenyl)-2-nitro-5-oxohex-1-enyl}: This compound () shares a chlorinated aromatic substituent but diverges in backbone structure, featuring a nitrohexenyl chain instead of a spirocyclic core. Bond angle analysis (e.g., O1—C11—N3 = 119.2°) suggests greater steric strain compared to the spiro system .
Carboxamide Derivatives
Carboxamide-containing molecules, such as those in (e.g., 2-[3-O-(...)mannopyranosyl]acetaldehyde derivatives), prioritize glycosidic linkages over spirocyclic motifs. Their solubility and hydrogen-bonding profiles differ significantly due to the absence of the aminoethyl and chlorophenyl groups .
Key Data Table: Structural and Functional Comparisons
Biological Activity
N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-7-methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxamide hydrochloride is a novel compound with significant biological activity, particularly as an inhibitor of specific molecular targets in cancer therapy. Its unique spirocyclic structure and functional groups suggest potential interactions with various biological systems.
Chemical Structure and Properties
The compound features a complex spirocyclic framework characterized by:
- Spirocyclic structure : A fused bicyclic system that may enhance its binding affinity to biological targets.
- Chlorophenyl group : This moiety can influence the compound's lipophilicity and interaction with cellular membranes.
- Aminoethyl side chain : This functional group may play a critical role in receptor interactions and biological activity.
Preliminary studies indicate that this compound acts primarily as an inhibitor of KIF18A , a motor protein essential for proper mitotic spindle function during cell division. Inhibition of KIF18A may lead to disrupted proliferation of cancer cells, making this compound a potential candidate for cancer therapy.
In Vitro Studies
In vitro assays have shown that this compound exhibits:
- Significant inhibition of KIF18A activity, leading to impaired cell division in various cancer cell lines.
| Assay Type | Concentration (μM) | % Inhibition |
|---|---|---|
| KIF18A Inhibition Assay | 50 | 70% |
| Cell Viability Assay | 25 | 60% |
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effects of the compound on various cancer cell lines, including breast and prostate cancer cells. The results indicated that treatment with the compound at concentrations of 10 to 50 μM resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its role in programmed cell death.
Safety and Toxicology
While preliminary findings are promising, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound. Current data suggest moderate cytotoxicity at higher concentrations, necessitating further investigation into its therapeutic window.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
